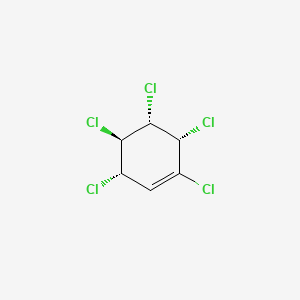
alpha-PCCH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-pentachlorocyclohexane (alpha-PCCH) is a chlorinated hydrocarbon compound. It is one of the isomers of hexachlorocyclohexane, which is a derivative of benzene. Alpha-pentachlorocyclohexane is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha-pentachlorocyclohexane can be synthesized through the chlorination of cyclohexane. The process involves the addition of chlorine atoms to the cyclohexane ring under controlled conditions. The reaction is typically carried out in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3) to facilitate the chlorination process.
Industrial Production Methods
In industrial settings, the production of alpha-pentachlorocyclohexane involves large-scale chlorination reactors. The reaction conditions are carefully monitored to ensure the selective formation of the alpha isomer. The product is then purified through distillation and crystallization techniques to obtain high-purity alpha-pentachlorocyclohexane.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-pentachlorocyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated cyclohexanones and cyclohexanols.
Reduction: Reduction reactions can convert it to less chlorinated cyclohexane derivatives.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products
The major products formed from these reactions include various chlorinated cyclohexanones, cyclohexanols, and substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Alpha-pentachlorocyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorination on the stability and reactivity of hydrocarbons.
Biology: Research on its toxicity and environmental impact helps in understanding the behavior of chlorinated hydrocarbons in biological systems.
Medicine: Studies on its potential effects on human health contribute to the development of safety guidelines for handling chlorinated compounds.
Industry: It is used in the synthesis of other chlorinated compounds and as an intermediate in the production of pesticides and other chemicals.
Mécanisme D'action
The mechanism by which alpha-pentachlorocyclohexane exerts its effects involves its interaction with cellular components. It can disrupt cellular membranes and interfere with enzyme functions due to its lipophilic nature. The compound can also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gamma-hexachlorocyclohexane (lindane): Another isomer of hexachlorocyclohexane, known for its use as an insecticide.
Beta-hexachlorocyclohexane: Another isomer with different physical and chemical properties.
Delta-hexachlorocyclohexane: Another isomer with distinct biological effects.
Uniqueness
Alpha-pentachlorocyclohexane is unique due to its specific chlorination pattern, which affects its stability, reactivity, and environmental persistence. Its distinct properties make it a valuable compound for studying the effects of chlorination on hydrocarbons and their impact on the environment and biological systems.
Propriétés
Numéro CAS |
51795-30-3 |
|---|---|
Formule moléculaire |
C6H5Cl5 |
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
(3S,4R,5S,6S)-1,3,4,5,6-pentachlorocyclohexene |
InChI |
InChI=1S/C6H5Cl5/c7-2-1-3(8)5(10)6(11)4(2)9/h1-2,4-6H/t2-,4+,5+,6-/m0/s1 |
Clé InChI |
MQYAVRUCONBHOR-BFYUJEOXSA-N |
SMILES isomérique |
C1=C([C@H]([C@H]([C@@H]([C@H]1Cl)Cl)Cl)Cl)Cl |
SMILES canonique |
C1=C(C(C(C(C1Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




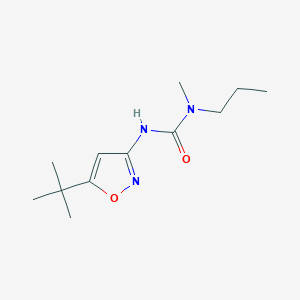
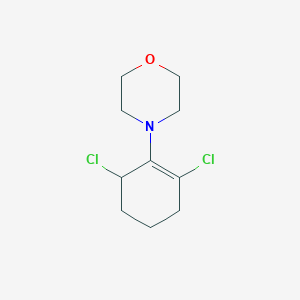
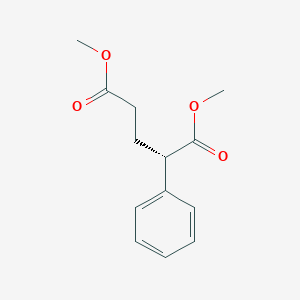
![N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine](/img/structure/B14644680.png)

![Diethenyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14644692.png)

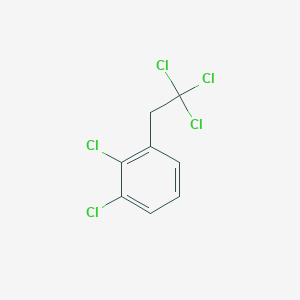
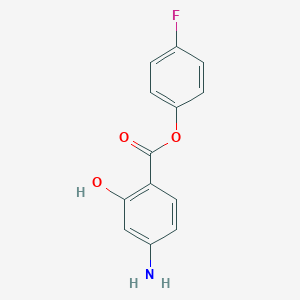
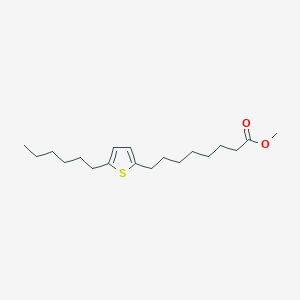
![[(3,4-Diaminophenyl)sulfanyl]methyl thiocyanate](/img/structure/B14644713.png)
![3-{[(4-Methoxyphenyl)methyl]amino}propanenitrile](/img/structure/B14644718.png)
